D-Fructose-6-phosphate (disodium)
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Overview
Description
D-Fructose-6-phosphate (disodium): is a disodium salt of D-fructose-6-phosphate, a sugar intermediate in the glycolytic pathway. It plays a crucial role in cellular metabolism, particularly in the conversion of glucose to pyruvate, which is essential for energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Fructose-6-phosphate (disodium) can be synthesized by reacting D-fructose-6-phosphate with sodium carbonate. The reaction typically involves dissolving D-fructose-6-phosphate in water and adding sodium carbonate to the solution. The mixture is then stirred until the reaction is complete, resulting in the formation of D-fructose-6-phosphate (disodium) .
Industrial Production Methods: : Industrial production of D-fructose-6-phosphate (disodium) often involves microbial fermentation processes using bacteria such as Corynebacterium. The bacteria are cultured in a medium containing glucose, which is then converted to D-fructose-6-phosphate through enzymatic reactions. The product is subsequently purified and converted to its disodium salt form .
Chemical Reactions Analysis
Types of Reactions: : D-Fructose-6-phosphate (disodium) undergoes various chemical reactions, including isomerization, phosphorylation, and aldol condensation.
Common Reagents and Conditions
Isomerization: Catalyzed by phosphoglucoisomerase, converting D-fructose-6-phosphate to D-glucose-6-phosphate.
Phosphorylation: Involves the addition of a phosphate group, often catalyzed by enzymes such as phosphofructokinase.
Aldol Condensation: Catalyzed by aldolase, leading to the formation of fructose-1,6-bisphosphate.
Major Products: : The major products formed from these reactions include D-glucose-6-phosphate, fructose-1,6-bisphosphate, and various intermediates in the glycolytic pathway .
Scientific Research Applications
Chemistry: : D-Fructose-6-phosphate (disodium) is used to study enzyme kinetics and mechanisms, particularly those involved in glycolysis and gluconeogenesis .
Biology: : It serves as a substrate for various enzymes, aiding in the identification and characterization of metabolic pathways .
Medicine: : Research on D-fructose-6-phosphate (disodium) contributes to understanding metabolic disorders and developing therapeutic strategies for diseases such as diabetes and cancer .
Industry: : It is used in the production of biofuels and bioplastics, leveraging its role in microbial fermentation processes .
Mechanism of Action
D-Fructose-6-phosphate (disodium) exerts its effects primarily through its role as an intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase . It then undergoes phosphorylation by phosphofructokinase to form fructose-1,6-bisphosphate, a key step in glycolysis . This pathway is crucial for cellular energy production, as it leads to the generation of ATP and pyruvate .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-6-phosphate (disodium): Another glycolytic intermediate, differing in the position of the phosphate group.
Fructose-1,6-bisphosphate (trisodium): A downstream product in glycolysis, containing two phosphate groups.
Glucose-1-phosphate (disodium): Involved in glycogen metabolism, differing in the position of the phosphate group.
Uniqueness: : D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway, serving as a precursor to both fructose-1,6-bisphosphate and glucose-6-phosphate. Its position in the pathway makes it a critical regulator of cellular metabolism .
Properties
Molecular Formula |
C6H11Na2O9P |
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Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2 |
InChI Key |
WJTRLMLMSLDAPQ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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